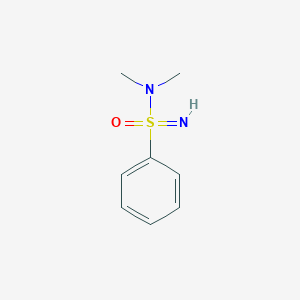
Ethyl 2-(8-nitroquinolin-7-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-nitroquinolin-7-YL)acetate is an organic compound with the molecular formula C13H12N2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl ester group and a nitro group attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(8-nitroquinolin-7-YL)acetate can be synthesized through a multi-step process involving the nitration of quinoline followed by esterification. The general synthetic route involves:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8th position of the quinoline ring.
Esterification: The resulting 8-nitroquinoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(8-nitroquinolin-7-YL)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Hydrogen peroxide or peracids.
Major Products Formed
Reduction: 2-(8-aminoquinolin-7-YL)acetate.
Substitution: 2-(8-nitroquinolin-7-YL)acetic acid.
Oxidation: Quinoline N-oxide derivatives.
Applications De Recherche Scientifique
Ethyl 2-(8-nitroquinolin-7-YL)acetate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other quinoline derivatives.
Biology: In the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Potential use in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 2-(8-nitroquinolin-7-YL)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(8-nitroquinolin-7-YL)acetate can be compared with other similar compounds such as:
Ethyl 2-(8-aminoquinolin-7-YL)acetate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(8-nitroquinolin-7-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-(8-nitroquinolin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-6-5-9-4-3-7-14-12(9)13(10)15(17)18/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDBLXHBJJOYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)

![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2920225.png)

![5-(4-ethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2920228.png)


